The synthesis of caftaric acid occurs naturally during the ripening of grapes. It is synthesized as the berries enlarge, with concentrations varying significantly throughout the ripening process. For instance, studies have shown that caftaric acid levels can double during specific growth phases before declining as ripening progresses .
In laboratory settings, caftaric acid can be extracted using methods that include solvent extraction, enzyme-assisted extraction, and various chromatographic techniques. A common approach involves using organic solvents for extraction followed by purification through macroporous adsorption resins, which can enhance purity levels significantly . The final concentration steps often involve crystallization or evaporation at controlled temperatures to avoid degradation .
Caftaric acid has a molecular formula of CHO and a molar mass of approximately 250.21 g/mol. Its structure consists of a caffeic acid moiety linked to tartaric acid via an ester bond. The structural representation includes:
The compound's stereochemistry is vital for its biological activity and reactivity during wine fermentation processes .
Caftaric acid participates in several chemical reactions, particularly during wine fermentation. It can undergo enzymatic hydrolysis, breaking down into its constituent acids (caffeic and tartaric acids) under certain conditions. This reaction is facilitated by polyphenol oxidase enzymes present in grapes, which can lead to browning reactions in wines .
Additionally, caftaric acid can react with sulfur dioxide (a common wine preservative), resulting in various sulfite derivatives that may influence the flavor and stability of wines . The oxidation of caftaric acid can also produce reactive intermediates that affect wine quality over time.
The mechanism of action for caftaric acid primarily revolves around its antioxidant properties. It scavenges free radicals and reduces oxidative stress within biological systems. In the context of winemaking, caftaric acid's ability to inhibit oxidative processes helps maintain the color and flavor profile of wines .
Research indicates that caftaric acid interacts with glutathione, a key cellular antioxidant, enhancing its protective effects against oxidative damage. This interaction may play a role in reducing the risk of chronic diseases associated with oxidative stress .
Caftaric acid exhibits several notable physical and chemical properties:
These properties make caftaric acid suitable for various applications in food science and pharmacology .
Caftaric acid has diverse applications across several fields:
Caftaric acid, systematically named as (2R,3R)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioic acid, is a hydroxycinnamoyl conjugate characterized by its ester bond between caffeic acid and tartaric acid. The molecule features two chiral centers at the C2 and C3 positions of the tartaric acid moiety, conferring a specific (2R,3R) stereochemistry that influences its biochemical reactivity and interactions [1] [10]. The caffeoyl group typically adopts the thermodynamically stable trans (E) configuration, though cis (Z) isomers may form under photochemical or thermal stress [1].
Key structural elements include:
Table 1: Structural Characteristics of Caftaric Acid
Feature | Description | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₂O₉ | Molar mass: 312.23 g/mol |
Chiral Centers | C2 and C3 of tartaric acid moiety | Dictates stereospecific enzymatic interactions |
Predominant Isomer | (2R,3R)-trans-caftaric acid | Dominant form in plant tissues; cis isomer less stable |
Functional Groups | Two carboxylic acids, one phenolic hydroxyl, one aliphatic hydroxyl, one ester | Governs hydrogen bonding, metal chelation, and redox reactions |
UV-Vis Absorption | λ_max ≈ 330 nm | Facilitates detection via HPLC; indicates conjugation extent |
Nuclear magnetic resonance (NMR) studies confirm that the caffeoyl group esterifies specifically at the C2 hydroxyl of tartaric acid. This regioselectivity is enzymatically controlled and consistent across plant species [5]. The molecule’s three-dimensional conformation allows intramolecular hydrogen bonding between the tartaric acid’s C3-hydroxyl and the adjacent carboxylic acid, contributing to its stability in acidic environments like grape juice [1] [10].
The formation of caftaric acid occurs via an esterification reaction between caffeoyl-CoA and tartaric acid, catalyzed by hydroxycinnamoyl-CoA: tartaric acid hydroxycinnamoyl transferase enzymes (HTTs). These cytosolic BAHD acyltransferases utilize caffeoyl-CoA as the primary acyl donor, with tartaric acid acting as the acyl acceptor [5]. The reaction proceeds through a nucleophilic attack mechanism:
HTTs exhibit stringent regioselectivity for tartaric acid’s C2 hydroxyl over its C3 hydroxyl, a specificity governed by enzyme-substrate binding pocket interactions. While HTTs can utilize other hydroxycinnamoyl-CoA donors (e.g., p-coumaroyl-CoA or feruloyl-CoA), catalytic efficiency is highest with caffeoyl-CoA due to optimal hydrogen bonding with active-site residues [5]. Tartaric acid’s inherent asymmetry ensures that enzymatic esterification produces exclusively the (2R,3R) stereoisomer [1].
Caftaric acid biosynthesis involves coordinated enzymatic pathways across cellular compartments:
Table 2: Enzymes Catalyzing Key Steps in Caftaric Acid Biosynthesis
Enzyme | Class | Localization | Reaction | Plant Examples |
---|---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | Lyase | Cytosol | Phenylalanine → trans-cinnamic acid | All higher plants |
Cinnamate 4-hydroxylase (C4H) | Monooxygenase | Endoplasmic reticulum | trans-cinnamic acid → p-coumaric acid | Vitis vinifera, Echinacea |
4-Coumarate:CoA ligase (4CL) | Ligase | Cytosol | p-coumaric acid → p-coumaroyl-CoA | Phaseolus vulgaris |
Hydroxycinnamoyl-CoA shikimate/quinate transferase (HCT) | BAHD acyltransferase | Cytosol | p-Coumaroyl-CoA → p-coumaroyl shikimate/quinate | Echinacea purpurea |
Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Methyltransferase | Cytosol | Converts caffeoyl-CoA to feruloyl-CoA | Grapevine, coneflower |
Hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) | BAHD acyltransferase | Cytosol | Caffeoyl-CoA + tartaric acid → caftaric acid | Echinacea, Vitis species |
In Echinacea purpurea, caftaric acid serves as a precursor for chicoric acid biosynthesis, where a serine carboxypeptidase-like (SCPL) acyltransferase (chicoric acid synthase) transfers a second caffeoyl group from chlorogenic acid to caftaric acid. This SCPL enzyme exhibits unusual acyl donor specificity, utilizing chlorogenic acid instead of the typical 1-O-β-D-glucose esters [3] [5].
Non-enzymatic pathways contribute to caftaric acid degradation and transformation:
Caftaric acid biosynthesis integrates two metabolic streams: the shikimate-derived phenylpropanoid pathway and tartaric acid biosynthesis.
Phenylpropanoid Pathway:
Table 3: Key Nodes in Phenylpropanoid Pathway Leading to Caftaric Acid
Precursor | Enzyme Involved | Tissue Localization | Regulatory Factors |
---|---|---|---|
Phenylalanine | Phenylalanine ammonia-lyase | Cytosol, vacuole | Induced by UV light, pathogen attack |
trans-Cinnamic acid | Cinnamate 4-hydroxylase | Endoplasmic reticulum | Feedback-inhibited by p-coumaric acid |
p-Coumaric acid | p-Coumarate 3-hydroxylase | Cytosol | Oxygen-dependent; requires NADPH |
Caffeic acid | 4-Coumarate:CoA ligase | Cytosol | Activated by phosphorylation; Mg²⁺-dependent |
Caffeoyl-CoA | HTT acyltransferase | Cytosol | Substrate availability (tartaric acid) dependent |
Tartaric Acid Biosynthesis:
Tartaric acid in plants originates from two primary routes:
Environmental stressors profoundly impact flux through these pathways. Drought upregulates PAL and 4CL transcription in Phaseolus vulgaris, increasing hydroxycinnamoyl-CoA intermediates. Concurrently, tartaric acid synthesis accelerates, elevating caftaric acid production. In white bean lines subjected to severe drought, caftaric acid isomers increased 1.5–2.0-fold within 72 hours [6]. Ultraviolet radiation similarly enhances PAL activity and caffeoyl-CoA availability, as evidenced in Echinacea leaves, where UV exposure doubled caftaric acid concentrations as a photoprotective response [3] [7].
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